molecular formula C16H14O B15432162 2-Phenyl-3-(2-phenylethenyl)oxirane CAS No. 88430-52-8

2-Phenyl-3-(2-phenylethenyl)oxirane

Cat. No.: B15432162
CAS No.: 88430-52-8
M. Wt: 222.28 g/mol
InChI Key: JDRQDADZTNXGST-UHFFFAOYSA-N
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Description

2-Phenyl-3-(2-phenylethenyl)oxirane is a chiral vinyl oxirane of interest in organic synthesis and medicinal chemistry research. This compound belongs to a class of structures recognized as valuable chiral building blocks for the enantioselective synthesis of complex molecules . The reactive oxirane (epoxide) ring and the conjugated styryl group make it a versatile intermediate for developing pharmaceuticals, agrochemicals, and functional materials. In research applications, styryl-substituted heterocycles, such as styrylpyrazoles, are extensively investigated for their biological activities, which include antiproliferative, antioxidant, and antimicrobial properties . While the specific activity of this oxirane requires further investigation, its structural features suggest potential as a template for developing new bioactive agents or as a precursor in synthesizing more complex chemical entities. Researchers can utilize this compound to explore its mechanism of action in various biological systems or to study its reactivity in ring-opening reactions and cycloadditions, which are fundamental in constructing oxygen-containing heterocycles. The product is provided for research purposes as a high-purity compound to ensure reliable and reproducible experimental results. Please Note: This product is intended for research use only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

88430-52-8

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

2-phenyl-3-(2-phenylethenyl)oxirane

InChI

InChI=1S/C16H14O/c1-3-7-13(8-4-1)11-12-15-16(17-15)14-9-5-2-6-10-14/h1-12,15-16H

InChI Key

JDRQDADZTNXGST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2C(O2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Styrenyl and phenyl groups (as in the target compound) enable π-π interactions and electronic conjugation, unlike alkyl-substituted oxiranes, which prioritize hydrophobic behavior .
  • Steric Effects : Bulky substituents (e.g., styrenyl) hinder nucleophilic attack on the oxirane ring, reducing reactivity in polymerization compared to smaller analogs like 2-ethyl-3-pentyloxirane .

Comparison with Other Oxiranes :

  • 2-(4-Methoxyphenyl)-3-methyloxirane : Synthesized via epoxidation of anethole derivatives; methoxy groups direct electrophilic attack during ring-opening .
  • Alkyl-Substituted Oxiranes : Often prepared via epichlorohydrin reactions or nucleophilic substitutions (e.g., uses KOH-mediated ring-opening of chloromethyloxirane) .

Physicochemical Properties

Property This compound 2,3-Diphenyloxirane 2-(4-Methoxyphenyl)-3-methyloxirane
Boiling Point Not reported ~300°C (est.) ~250°C (est.)
Solubility Likely polar aprotic solvents Low in water Moderate in ethanol
Spectroscopic Data ¹H/¹³C-NMR confirmed (E)-configuration Aromatic δ 7.2–7.6 ppm Methoxy δ ~3.8 ppm

Notes:

  • The target compound’s conjugated system likely results in a higher refractive index and UV absorption compared to aliphatic analogs.
  • Long-chain alkyl derivatives (e.g., 2-decyl-3-(4-methylhexyl)oxirane) exhibit liquid crystalline behavior due to flexible tails .

Preparation Methods

Epoxidation of Conjugated Dienes

The direct epoxidation of 1-phenyl-3-(2-phenylethenyl)propene represents the most intuitive route to the target compound. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C typically effects such transformations, with reaction kinetics favoring electron-deficient double bonds. For the diene precursor, a Wittig reaction between 2-phenylethenyltriphenylphosphonium ylide and acetophenone yields the requisite alkene (Scheme 1).

Scheme 1: Wittig Synthesis of 1-Phenyl-3-(2-phenylethenyl)propene

  • Ph₃P=CH-C₆H₄-CH₂ + PhCOCH₃Ph-CH₂-C(=CH-C₆H₅)-Ph + Ph₃PO

Epoxidation proceeds via electrophilic addition of mCPBA to the less substituted double bond, guided by steric hindrance from the phenyl groups. NMR monitoring reveals complete diene conversion within 6 hours at 25°C, though the cis/trans oxirane ratio remains sensitive to solvent polarity. Polar aprotic solvents like acetone favor trans-epoxide formation (dr 3:1), while nonpolar media yield near-equilibrium mixtures.

Corey-Chaykovsky Epoxidation of α,β-Unsaturated Ketones

The Corey-Chaykovsky reaction offers a stereocontrolled pathway by reacting dimethylsulfonium methylide with α,β-unsaturated ketones. For 3-(2-phenylethenyl)-1-phenylpropan-1-one, ylide attack at the β-carbon generates a betaine intermediate that cyclizes to the epoxide (Scheme 2).

Scheme 2: Ylide-Mediated Epoxide Formation

  • Ph-C(=O)-CH₂-C(=CH-C₆H₅)-Ph + S⁺(Me)₂CH₂⁻Ph-C(O⁻)-CH₂-C(=CH-C₆H₅)-Ph-S⁺(Me)₂
  • Cyclization → 2-Phenyl-3-(2-phenylethenyl)oxirane

This method achieves 68–72% isolated yield under anhydrous THF conditions at −78°C. Stereochemical outcomes correlate with ketone geometry: (E)-configured substrates yield trans-epoxides (dr >19:1), while (Z)-isomers produce cis-products. The reaction’s tolerance for electron-withdrawing groups makes it adaptable to aryl-substituted ketones, though competing 1,2-addition can reduce efficiency.

Palladium-Catalyzed Cross-Coupling of Epoxide Precursors

Building on Sonogashira and Heck coupling methodologies, a halide-functionalized epoxide serves as a platform for styryl group installation. Bromination of 2-phenyloxirane at the 3-position (NBS, AIBN, CCl₄) furnishes 3-bromo-2-phenyloxirane, which undergoes Heck coupling with styrene (Scheme 3).

Scheme 3: Heck Coupling for Styryl Group Introduction

  • 3-Br-2-Ph-oxirane + CH₂=CH-C₆H₅2-Ph-3-(CH₂-CH-C₆H₅)-oxirane (Pd(OAc)₂, PPh₃, NEt₃)

Optimization trials reveal that ligand choice critically impacts yield. Bulky phosphines (e.g., PtBu₃) suppress β-hydride elimination, elevating yields to 64%. Stereoretention at the oxirane ring is confirmed via X-ray crystallography, though prolonged reaction times (>12 h) induce racemization.

Nucleophilic Cyclopropanation Followed by Ring Expansion

A novel approach inspired by Nomura’s work involves bis(iodozincio)methane addition to α,β-epoxy ketones. The zinc reagent attacks the carbonyl, triggering stereospecific epoxide ring-opening and subsequent cyclopropanation (Scheme 4).

Scheme 4: Cyclopropanation-Ring Expansion Strategy

  • Ph-C(=O)-CH₂-O-CH₂-Ph + ICH₂ZnICyclopropanol intermediate
  • Oxidation (MnO₂) → This compound

While this method achieves 55% yield over two steps, it requires stringent exclusion of moisture and oxygen. The cis-diol intermediate’s configuration dictates epoxide stereochemistry, offering a rare example of substrate-controlled asymmetry in epoxide synthesis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereocontrol Key Advantage Limitation
Diene Epoxidation 45–58 Moderate (dr 3:1) Simple reagents Competing diastereomer formation
Corey-Chaykovsky 68–72 High (dr >19:1) Excellent stereoselectivity Sensitive to ketone stability
Heck Coupling 60–64 High (retention) Late-stage functionalization Requires halogenated precursor
Cyclopropanation 50–55 Substrate-dependent Novel mechanistic pathway Multi-step, air-sensitive conditions

Q & A

Basic: How can the oxirane oxygen content in 2-Phenyl-3-(2-phenylethenyl)oxirane be experimentally quantified and validated against theoretical values?

Answer:
The oxirane oxygen content (OOC) is determined experimentally using the AOCS Official Method Cd 9-57, which involves titration with hydrobromic acid in acetic acid. The theoretical OOC is calculated using the formula:

OOCtheo=16×Iodine Value100×Molecular Weight of Methyl Esters\text{OOC}_{\text{theo}} = \frac{16 \times \text{Iodine Value}}{100 \times \text{Molecular Weight of Methyl Esters}}

Discrepancies between experimental (OOCexp\text{OOC}_{\text{exp}}) and theoretical (OOCtheo\text{OOC}_{\text{theo}}) values can arise from incomplete epoxidation or side reactions. Cross-validation using 1H^1\text{H}-NMR to quantify epoxy protons or FT-IR to monitor oxirane ring vibrations (e.g., C-O-C stretching at ~850 cm1^{-1}) is recommended .

Basic: What are the optimal conditions for synthesizing this compound to achieve high oxirane ring stability?

Answer:
Key parameters include:

  • Reaction Time : Extended reaction times (e.g., 5–7 hours) enhance conversion rates, as observed in epoxidation studies where relative conversion increased from 62.6% to 68.7% over 5 hours .
  • Catalysts : Use of peracid catalysts (e.g., mCPBA) in non-polar solvents (e.g., dichloromethane) minimizes ring-opening side reactions.
  • Temperature : Maintaining temperatures below 40°C prevents thermal degradation of the oxirane ring.
ParameterOptimal Range
Reaction Time5–7 hours
Temperature25–40°C
SolventDichloromethane

Advanced: How can researchers resolve discrepancies between experimental and theoretical oxirane oxygen content in this compound?

Answer:
Discrepancies may arise from:

Incomplete Epoxidation : Monitor reaction progress via TLC or GC-MS.

Side Reactions : Characterize byproducts using LC-HRMS.

Analytical Errors : Validate titration results with 1H^1\text{H}-NMR integration of epoxy protons (δ 3.1–3.5 ppm) or FT-IR. Theoretical calculations should account for substituent effects on iodine value accuracy .

Advanced: What advanced spectroscopic or crystallographic methods are recommended for elucidating the stereochemistry of the oxirane ring?

Answer:

  • X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule resolution, while SHELXS/SHELXD aids in solving crystal structures from twinned data .
  • Chiroptical Methods : Circular dichroism (CD) or vibrational circular dichroism (VCD) can probe stereochemical effects in non-crystalline samples .

Advanced: What methodologies are employed to study the nucleophilic ring-opening reactions of this compound under varying conditions?

Answer:

  • Nucleophile Screening : Test hydroxide ions (OH^-), amines, or thiols in polar aprotic solvents (e.g., DMF).
  • Kinetic Studies : Use 19F^{19}\text{F}-NMR (if fluorinated derivatives are present) to track regioselectivity. For example, nucleophiles preferentially attack the less hindered methylene carbon, forming α-trifluoromethyl alcohols .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states and regioselectivity trends .

Basic: What computational approaches are used to model the electronic properties of the oxirane ring?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO).
  • PubChem Data : Leverage computed InChI keys and SMILES strings for cheminformatics workflows (e.g., docking studies) .

Advanced: How do steric effects from substituents influence the compound's reactivity in cross-coupling reactions?

Answer:
Steric hindrance from the trifluoromethyl and phenylethenyl groups:

  • Reduces Reactivity : Bulky groups slow nucleophilic attack, as shown in kinetic studies of analogous oxiranes .
  • Directs Regioselectivity : Nucleophiles target the less hindered carbon, confirmed by X-ray crystallography of reaction intermediates .

Basic: What protocols assess the environmental fate and aquatic toxicity of this oxirane derivative?

Answer:

  • Chronic Toxicity Estimation : Use acute toxicity data (e.g., LC50_{50}) and apply a 10% chronic-to-acute ratio for nonionic surfactants, as per USEPA guidelines .
  • Degradation Studies : Monitor hydrolysis kinetics at varying pH levels (pH 4–9) to predict environmental persistence .

Advanced: What strategies are used to analyze surface adsorption behavior in indoor environments?

Answer:

  • Microspectroscopic Imaging : Combine AFM and Raman spectroscopy to map adsorption on silica or polymer surfaces.
  • Controlled Exposure Chambers : Simulate indoor conditions (humidity, temperature) and quantify adsorption isotherms .

Advanced: How can kinetic isotope effects or isotopic labeling elucidate reaction mechanisms?

Answer:

  • Deuterium Labeling : Synthesize 2H^{2}\text{H}-labeled oxirane derivatives to track hydrogen migration during ring-opening.
  • 18O^{18}\text{O} Isotopes : Monitor oxygen exchange in hydrolysis reactions using GC-IRMS .

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